Hernandalinol

Description

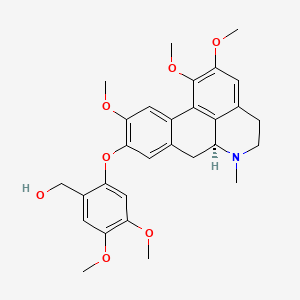

Structure

3D Structure

Properties

CAS No. |

62874-90-2 |

|---|---|

Molecular Formula |

C29H33NO7 |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

[2-[[(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methanol |

InChI |

InChI=1S/C29H33NO7/c1-30-8-7-16-10-26(35-5)29(36-6)28-19-13-23(33-3)25(11-17(19)9-20(30)27(16)28)37-21-14-24(34-4)22(32-2)12-18(21)15-31/h10-14,20,31H,7-9,15H2,1-6H3/t20-/m0/s1 |

InChI Key |

AETGZLRAROPCEJ-FQEVSTJZSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CO)OC)OC)OC)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CO)OC)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CO)OC)OC)OC)OC |

Other CAS No. |

62874-90-2 |

Synonyms |

hernandalinol |

Origin of Product |

United States |

Isolation and Natural Occurrence of Hernandalinol

Methodological Approaches for Isolation of Hernandalinol from Biological Matrices

The extraction and purification of this compound from complex biological samples necessitate a combination of sophisticated techniques to ensure the isolation of the pure compound.

Chromatographic methods are fundamental to the purification of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, making it well-suited for the isolation of specific alkaloids like this compound. waters.comresearchgate.netthermofisher.com The process involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components of the sample travel at different rates, allowing for their separation. libretexts.org For complex natural product extracts, reversed-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. nih.gov The choice of column, such as a C18 column, and the composition of the mobile phase are critical for achieving high resolution and purity. nih.gov

In addition to HPLC, other chromatographic techniques like column chromatography using adsorbents such as silica (B1680970) gel or Sephadex LH-20 are often used for the initial fractionation of crude extracts. researchgate.netmtu.edu These methods help to remove a significant portion of interfering compounds before final purification by HPLC.

The initial step in isolating this compound involves its extraction from the source organism. This process must be carefully optimized to maximize the yield and minimize the degradation of the target compound. slideshare.netresearchgate.net

For plant materials, such as Thalictrum cirrhosum, a common method is cold maceration. aau.edu.et This involves soaking the powdered plant material in a solvent, often 80% methanol, for an extended period with occasional agitation. aau.edu.et The resulting extract is then filtered and concentrated. Other techniques for extracting compounds from biological matrices include liquid-liquid extraction, solid-phase extraction, and supercritical fluid extraction. researchgate.net The selection of the extraction method depends on the physicochemical properties of this compound and the nature of the biological matrix. slideshare.net

In the case of microbial sources like Streptomyces punipalus, the compound is typically extracted from the culture broth after a period of fermentation. The extraction process often involves the use of organic solvents to partition the desired compound from the aqueous culture medium. nih.gov

Chromatographic Separation Techniques for this compound Purification (e.g., HPLC)

Biogeographical and Ecological Contexts of this compound-Producing Organisms

This compound has been identified in distinct biological sources, highlighting its presence in both the microbial and plant kingdoms.

The bacterium Streptomyces punipalus (NRRL 3529) is a known producer of (+)-hernandalinol. nih.govresearchgate.net This biotransformation was discovered during studies on the microbial transformation of the antitumor alkaloid thalicarpine (B1683125). nih.govresearchgate.netlookchem.com Streptomyces punipalus converts thalicarpine into (+)-hernandalinol, a reaction that likely proceeds through the oxidative cleavage of the isoquinoline (B145761) ring of thalicarpine to form an intermediate, hernandaline (B157874), which is then reduced to this compound. nih.gov Streptomyces are a genus of Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites with diverse biological activities.

This compound has been isolated from the plant species Thalictrum cirrhosum (family Ranunculaceae). nih.govresearchgate.net Specifically, the compound 6aR-3-methoxy-hernandalinol was identified along with other isoquinoline alkaloids from the whole herb of this plant. nih.gov The genus Thalictrum comprises numerous species that are known to be rich sources of various alkaloids. researchgate.net Another related compound, 6a,7-dehydrohernandaline, has been isolated from Hernandia sonora. mdpi.com

Microbial Sources: Streptomyces punipalus and Related Taxa

Quantitative Methodologies for this compound Abundance Profiling in Natural Samples

Determining the quantity of this compound in natural samples is crucial for understanding its distribution and potential biological significance. Several analytical techniques can be employed for this purpose.

Quantitative analysis often relies on chromatographic methods coupled with sensitive detectors. For instance, HPLC coupled with a UV detector or a mass spectrometer (LC-MS) can provide both qualitative and quantitative information about the presence of this compound in a sample. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for quantitative analysis (qNMR). nih.gov It offers a non-destructive and unbiased view of the sample's composition, allowing for the simultaneous quantification of multiple compounds. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate concentration measurements with the use of an internal standard. nih.gov

For trace-level analysis in complex biological matrices, immunoaffinity chromatography coupled to mass spectrometry can be a highly specific and sensitive method. nih.gov Furthermore, quantitative analysis of phytoplankton in freshwater samples has been established, and similar principles can be applied to other natural samples. nerc.ac.uk

Biosynthetic and Synthetic Pathways of Hernandalinol

Elucidation of Biosynthetic Precursors and Intermediates to Hernandalinol

The biosynthesis of this compound is a complex process involving several key precursors and intermediates. Research has primarily focused on the transformation of related aporphine (B1220529) alkaloids.

Thalicarpine (B1683125), a dimeric aporphine-benzylisoquinoline alkaloid, has been identified as a significant precursor in the biosynthesis of this compound. nih.govmdpi.com Microbial transformation studies have demonstrated the conversion of thalicarpine into (+)-hernandalinol. nih.govresearchgate.netresearchgate.net This transformation is not a simple, single-step reaction but rather a cascade of events.

The proposed pathway involves the intermediate formation of hernandaline (B157874). nih.govresearchgate.netresearchgate.net It is suggested that thalicarpine first undergoes oxidative cleavage to yield hernandaline, which is then further reduced to produce this compound. nih.govresearchgate.netresearchgate.net This has been substantiated by studies where Streptomyces punipalus was shown to convert thalicarpine to (+)-hernandalinol, with hernandaline being a key intermediate in this biotransformation. nih.govresearchgate.net

Table 1: Key Compounds in this compound Biosynthesis

| Compound Name | Classification | Role in Biosynthesis |

| Thalicarpine | Aporphine-benzylisoquinoline alkaloid | Precursor |

| Hernandaline | Aporphine alkaloid | Intermediate |

| This compound | Aporphine alkaloid | Final Product |

Following the formation of hernandaline, a reduction step is necessary to yield this compound. nih.govresearchgate.netresearchgate.net This reduction is likely carried out by a reductase enzyme. The stereospecificity of this reduction is a key aspect, as microbial transformations have been shown to produce the (+)-enantiomer of this compound. nih.gov The enzymes involved in these transformations exhibit a remarkable degree of selectivity, both in terms of the substrate they act upon and the stereochemistry of the product they form. researchgate.net

The biosynthesis of this compound from thalicarpine involves significant structural rearrangements. A key proposed mechanism is the oxidative cleavage of the isoquinoline (B145761) ring of the thalicarpine molecule. nih.govresearchgate.netresearchgate.net This is a complex transformation that breaks a carbon-carbon bond within the ring structure. While the exact enzymatic mechanism is still under investigation, it is hypothesized to proceed through an oxidative process that destabilizes the ring, leading to its cleavage and the formation of the hernandaline intermediate.

The subsequent reduction of hernandaline to this compound involves the conversion of a carbonyl group to a hydroxyl group. This is a common biochemical reaction catalyzed by reductase enzymes, often utilizing cofactors such as NADH or NADPH as a source of reducing equivalents. The high stereoselectivity observed in the formation of (+)-hernandalinol suggests that the enzyme's active site precisely orients the hernandaline substrate for the hydride transfer to occur from a specific face of the molecule. nih.gov

Enzymatic Transformations and Catalytic Mechanisms in the Biosynthetic Cascade of this compound

Microbial Biotransformation Methodologies for this compound Production and Analog Generation

Microbial biotransformation has emerged as a powerful tool for the production of this compound and its analogs. This approach harnesses the metabolic machinery of microorganisms to carry out specific chemical conversions that can be challenging to achieve through traditional synthetic chemistry.

The efficiency of microbial biotransformation is highly dependent on the cultivation conditions. frontiersin.orgnih.gov To enhance the yield of this compound, optimization of various parameters is crucial. frontiersin.orgmdpi.comfrontiersin.org These parameters include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and incubation time. mdpi.comnih.gov

For instance, the choice of carbon and nitrogen sources can significantly impact microbial growth and the expression of the necessary enzymes for the biotransformation. frontiersin.orgmdpi.com Similarly, maintaining an optimal pH and temperature is critical for enzyme activity and stability. mdpi.comnih.gov Studies on the biotransformation of other alkaloids have shown that statistical methods, such as response surface methodology, can be effectively employed to identify the optimal combination of these factors for maximizing product yield. frontiersin.org While specific optimized conditions for this compound production are not extensively detailed in the provided context, the general principles of fermentation optimization are applicable. frontiersin.orgnih.gov

A significant advantage of microbial biotransformation is the potential for stereoselectivity. In the case of this compound, microbial systems have been shown to produce the (+)-enantiomer with high specificity. nih.govresearchgate.net This is particularly important as the biological activity of chiral molecules is often dependent on their stereochemistry.

The stereoselective conversion is attributed to the specific three-dimensional structure of the active site of the microbial enzymes involved. researchgate.net These enzymes act as chiral catalysts, preferentially binding and transforming the substrate in a way that leads to the formation of a single enantiomer. The conversion of thalicarpine to (+)-hernandalinol by Streptomyces punipalus is a prime example of such a stereoselective biotransformation. nih.govresearchgate.net This microbial system provides a valuable method for obtaining optically pure (+)-hernandalinol, which can be difficult and costly to achieve through conventional chemical synthesis. cdnsciencepub.com

Structural Elucidation and Spectroscopic Characterization of Hernandalinol

Advanced Spectroscopic Techniques for Definitive Structural Determination of Hernandalinol

Spectroscopy is the cornerstone for identifying the structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its intricate framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous evidence for the arrangement of atoms and the constitution of the aporphine (B1220529) core.

In the ¹H NMR spectrum of this compound, characteristic signals reveal the presence of aromatic protons, methoxy (B1213986) groups, and protons on the heterocyclic rings. The chemical shifts and coupling constants of these protons help to establish their relative positions. Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom, including the quaternary carbons of the aromatic rings and the stereocenter. While specific spectral data for this compound itself is embedded within broader studies, the analysis of related aporphine alkaloids provides a template for its characterization. For instance, the structural elucidation of compounds like 6aR-3-methoxy-hernandalinol relies heavily on comparing their NMR data with known alkaloids. researchgate.netresearchgate.netresearchgate.netresearchgate.net

| Atom Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| H-1 | ~6.5-6.8 | ~110-115 |

| H-3 | ~6.7-6.9 | ~112-116 |

| H-8 | ~7.8-8.1 | ~125-130 |

| H-9 | ~7.0-7.2 | ~145-150 |

| H-10 | ~7.1-7.3 | ~148-152 |

| N-CH₃ | ~2.5-2.7 | ~43-45 |

| OCH₃ | ~3.8-4.0 | ~55-60 |

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. mdpi.com The resulting fragmentation pattern is a fingerprint for the molecule, revealing characteristic losses of functional groups and cleavages of the ring system that are indicative of the aporphine alkaloid structure. The structure of this compound was determined in part through mass spectrometry, confirming its identity after being produced via biotransformation from thalicarpine (B1683125). nih.gov

Table 2: Expected HRMS Data for this compound Note: This table is based on the known structure of this compound and typical fragmentation patterns for aporphine alkaloids.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | C₂₀H₂₆NO₄⁺ |

| [M+H-H₂O]⁺ | Loss of a hydroxyl group | C₂₀H₂₄NO₃⁺ |

| [M+H-CH₃O]⁺ | Loss of a methoxy radical | C₁₉H₂₃NO₃⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by chromophores within the molecule. wikipedia.orgazooptics.com For this compound, the conjugated aromatic system of the aporphine core acts as a chromophore, producing characteristic absorption bands in the UV region. wikipedia.org These spectra, while not providing detailed structural information on their own, are useful for confirming the presence of the specific conjugated system and for quantification. technologynetworks.commdpi.com

More advanced are chiroptical methods, such as Electronic Circular Dichroism (ECD), which are indispensable for determining the absolute configuration of chiral centers. cas.cz this compound possesses a stereocenter at position 6a. ECD measures the differential absorption of left and right circularly polarized light. nih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure. The experimental ECD spectrum of this compound is compared with spectra predicted by theoretical calculations to assign its absolute stereochemistry definitively. researchgate.netresearchgate.net This combined experimental and computational approach is a powerful tool for stereochemical assignment in complex natural products. mdpi.com

Table 3: Representative UV-Vis and ECD Data for Aporphine Chromophores

| Technique | Parameter | Typical Values/Observations |

| UV-Vis | λmax | ~220 nm, ~280 nm, ~310 nm |

| ECD | Cotton Effects | Sign and magnitude depend on the absolute configuration at the stereocenter(s). |

High-Resolution Mass Spectrometry (MS) Applications for this compound Characterization

Computational Chemistry Approaches for this compound Structure Prediction and Validation

Computational methods are increasingly used alongside experimental techniques to provide deeper insight into molecular structure and properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.orgarxiv.org In the context of this compound research, DFT is employed to calculate and predict various molecular properties. By creating a theoretical model of the molecule, researchers can compute spectroscopic parameters. mdpi.com

A key application is the prediction of ECD spectra. researchgate.netresearchgate.net After proposing a possible structure and stereochemistry based on NMR and MS data, DFT calculations are performed to simulate its theoretical ECD spectrum. A good match between the experimentally measured ECD spectrum and the DFT-predicted spectrum for a specific stereoisomer provides strong evidence for the correctness of the assigned absolute configuration. mdpi.com This synergy between experimental chiroptical methods and theoretical DFT calculations is a powerful approach for validating the complex stereochemical details of natural products. researchgate.net

Conformational Analysis and Molecular Modeling of this compound

While specific conformational analysis and molecular modeling studies dedicated solely to this compound are not extensively detailed in the available literature, the application of these computational techniques to the broader class of aporphine alkaloids provides a clear framework for understanding its three-dimensional structure and behavior. nih.govdntb.gov.ua Such studies are vital for correlating the molecule's structure with its biological activity.

Conformational analysis of aporphine alkaloids involves identifying the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.net The tetracyclic core of the aporphine skeleton is relatively rigid, but flexibility arises from the orientation of substituent groups on the aromatic rings and the puckering of the non-aromatic nitrogen-containing ring. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy of various conformers. researchgate.net This process identifies low-energy, stable conformations that are most likely to exist under physiological conditions.

Molecular modeling extends this analysis to understand how this compound might interact with biological targets, such as enzymes or receptors. nih.govnih.gov By building a detailed 3D model of the molecule, researchers can perform molecular docking simulations. amazonaws.com These simulations predict the preferred binding orientation of this compound within the active site of a target protein. nih.govnih.gov The analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For instance, studies on other aporphine alkaloids have identified critical amino acid residues that play a role in binding, providing insights into the mechanism of action. nih.gov

For this compound, such modeling would be crucial for:

Structure-Activity Relationship (SAR): Understanding how the spatial arrangement of its hydroxyl and methoxy groups affects binding affinity and biological activity.

Rational Drug Design: Providing a structural basis for the design of new, more potent, or selective analogs by modifying the this compound scaffold.

Chemical Modifications and Analog Development of Hernandalinol

Rational Design Principles for Novel Hernandalinol Analogs with Modified Physicochemical Profiles

The rational design of new this compound analogs is guided by structure-activity relationship (SAR) studies, which seek to correlate specific structural features with biological effects. researchgate.net The analysis of SAR enables the identification of chemical groups responsible for a compound's bioactivity, allowing for targeted modifications to enhance potency or alter its physicochemical profile. researchgate.net For aporphine (B1220529) alkaloids like this compound, modifications are often focused on the substitution patterns of the aromatic rings and the stereochemistry of the core structure. researchgate.netnih.gov

A key principle in the design of this compound analogs is the understanding of how structural changes impact the molecule's interaction with biological targets. For instance, studies on the related compound, hernandaline (B157874), have provided valuable insights. Research on the vasorelaxing effects of constituents from Hernandia nymphaeifolia revealed that hernandaline inhibited aortic contraction, whereas its analog, 6a,7-dehydrohernandaline, which has an aromatized C-ring, showed no inhibitory activity. researchgate.net This suggests that the saturation and stereochemistry of the C-ring are critical for this specific biological activity, providing a clear directive for analog design: to preserve the non-aromatic nature of this ring for certain therapeutic targets.

The development of quantitative structure-activity relationships (QSAR) models represents a more advanced design principle. researchgate.net By building mathematical relationships between chemical structure and biological activity, medicinal chemists can predict the potential effects of novel analogs before their synthesis. researchgate.net For this compound, this would involve synthesizing a series of derivatives with varied substituents at different positions and correlating their measured activities with physicochemical parameters like lipophilicity (logP), electronic effects (Hammett constants), and steric factors. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the aromatic rings can significantly alter the molecule's electronic distribution and, consequently, its binding affinity to target proteins. nih.gov The isolation of naturally occurring analogs, such as (-)-6aR-3-methoxy-hernandalinol from Thalictrum cirrhosum, indicates that modifications like methoxylation are tolerated in nature and provides a starting point for exploring the impact of substituents on the aporphine core. proquest.comnih.govaau.edu.et

Synthetic Methodologies for Derivatization of the this compound Scaffold

The generation of a library of this compound analogs requires robust and versatile synthetic methodologies that allow for precise modifications of the core structure. These methods can be broadly categorized into functional group interconversions on the existing scaffold and the introduction of entirely new structural components.

Regioselective and stereoselective reactions are crucial for creating specific, well-defined analogs without generating complex mixtures of isomers. nih.gov A primary example of a functional group interconversion relevant to this compound is the reduction of the aldehyde in its close structural relative, hernandaline. The synthesis of (+)-hernandalinol has been achieved through the reduction of hernandaline, which itself was generated via microbial transformation of the antitumor alkaloid thalicarpine (B1683125). nih.govlookchem.com This reduction of the C7-aldehyde of hernandaline to the C7-primary alcohol of this compound is a key interconversion that highlights a direct synthetic link between these two alkaloids.

General strategies for the derivatization of the aporphine scaffold often involve reactions at the phenolic hydroxyl groups or the aromatic rings. Regioselective acylation, alkylation, or etherification of hydroxyl groups can be controlled by the choice of reagents, catalysts, and reaction conditions. nih.gov For example, the use of bulky protecting groups or specific catalysts can direct modifications to a particular hydroxyl group based on its steric or electronic environment. nih.govbeilstein-journals.org

Introducing new functional groups or larger structural fragments onto the this compound scaffold is essential for exploring a wider chemical space and significantly altering its properties. A naturally occurring example is (-)-6aR-3-methoxy-hernandalinol, which features an additional methoxy (B1213986) group on the A-ring compared to the parent compound. nih.govaau.edu.etnih.gov While this compound was isolated from a natural source, its existence provides a blueprint for synthetic efforts to introduce alkoxy groups or other substituents at this position to probe its influence on bioactivity.

Synthetic strategies for introducing new moieties can include cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on halogenated or otherwise activated aporphine precursors. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide variety of aryl, alkyl, or other functional groups to the aromatic rings of the this compound framework.

Regioselective and Stereoselective Functional Group Interconversions

Comprehensive Spectroscopic and Analytical Characterization of Novel this compound Derivatives

The unambiguous identification of newly synthesized this compound derivatives relies on a suite of modern spectroscopic and analytical techniques. The structural elucidation of these novel compounds is essential to confirm that the desired chemical transformation has occurred and to establish their purity.

The primary methods used for characterization include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of the new analog. researchgate.net Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer additional structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., hydroxyls, carbonyls, ethers) in the molecule based on their characteristic vibrational frequencies. arxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic conjugation within the aromatic system of the aporphine core. Changes in the substitution pattern can lead to shifts in the absorption maxima, which can be used to monitor certain reactions. whoi.edu

For complex mixtures or to analyze subtle spectral features, derivative spectroscopy can be employed. Taking the first or second derivative of a spectrum can help to resolve overlapping peaks and remove baseline shifts, enhancing the qualitative and quantitative analysis of the compounds. nih.govwhoi.eduspectroscopyeurope.com

The structure of (+)-hernandalinol produced via microbial transformation was confirmed using a combination of these spectroscopic methods, alongside its synthesis from hernandaline. nih.gov Similarly, the identification of novel isoquinoline (B145761) alkaloids like 6aR-3-methoxy-hernandalinol from plant extracts relies on extensive 1D and 2D NMR and HRMS analysis. researchgate.net

Table of Mentioned Compounds

Advanced Analytical Methodologies for Hernandalinol Research

Hyphenated Techniques for Complex Mixture Analysis Containing Hernandalinol

Hyphenated techniques, which combine two or more analytical methods, are indispensable for the analysis of complex mixtures such as plant extracts. The coupling of a separation technique with a detection technique provides enhanced selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in the field of natural product analysis. They offer unparalleled sensitivity and specificity, making them ideal for detecting trace amounts of compounds and for targeted metabolomics studies. core.ac.uknih.gov

LC-MS/MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many alkaloids. restek.comnih.gov The liquid chromatography stage separates the components of a mixture, which are then ionized and analyzed by two mass spectrometers in series. researchgate.netproquest.com This tandem arrangement allows for highly specific detection by monitoring a specific fragmentation pattern (a precursor-to-product ion transition) for the analyte of interest, which is highly effective for quantifying low-concentration analytes in complex biological samples. core.ac.ukresearchgate.net While specific LC-MS/MS methods for this compound are not widely published, the development of databases such as the IsoQuinolines and Annonaceous Metabolites DataBase (IQAMDB), which includes compounds from the Hernandiaceae family, demonstrates the utility of this technique for identifying and characterizing related alkaloids. nih.gov This database, built using UPLC/HRMS² analysis, is a critical resource for dereplication and pinpointing new isoquinoline (B145761) alkaloids from plant extracts. nih.gov

GC-MS combines gas chromatography for separation with mass spectrometry for detection. nih.gov This method is suitable for volatile and thermally stable compounds. For non-volatile compounds like some alkaloids, a chemical derivatization step is often required to increase their volatility. amazonaws.com GC-MS has been successfully applied to analyze the chemical profile of methanolic extracts from Hernandia peltata, a plant from the same family as those known to produce this compound. researchgate.netjchps.com In one study, GC-MS analysis identified 28 different compounds, showcasing its effectiveness in profiling the phytochemicals within the Hernandia genus. researchgate.netresearchgate.netjchps.com

Below is a table summarizing typical parameters for GC-MS analysis of a plant extract from the Hernandia genus.

| Parameter | Value |

| Instrument | Shimadzu Nexus GC-2030 Gas Chromatography Mass Spectrometer |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 260°C |

| Oven Temperature Program | Start at 60°C, increase to 280°C (held for 5 min) |

| Mass Range | 1.5–1000 m/z |

| Total Run Time | 50 minutes |

| Data based on a study of Hernandia peltata extract. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. core.ac.uknih.govresearchgate.net In the context of this compound, NMR is essential for its unambiguous structure elucidation. rsc.org Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are employed to determine the precise arrangement of atoms and the stereochemistry of complex natural products. core.ac.uknih.gov The structure of 6aR-3-methoxy-hernandalinol, for instance, was elucidated using extensive spectroscopic measurements, including 1D and 2D NMR techniques. rsc.org

NMR-based metabolomics allows for the simultaneous identification and quantification of multiple metabolites in a biological sample, providing a snapshot of the organism's metabolic state. nih.gov This approach can be used to compare the metabolic profiles of different plant species or the same species under different conditions, helping to understand the biosynthetic pathways leading to compounds like this compound. unige.ch

Quantitative NMR (qNMR) is a method that allows for the determination of the absolute or relative concentration of a substance in a sample. nih.gov By comparing the integral of an analyte's signal to that of a known concentration standard, qNMR provides highly accurate and precise quantification without the need for identical reference compounds for each analyte. nih.govmdpi.comnih.gov This makes it a valuable tool for determining the purity of isolated compounds and for studying the kinetics of metabolic pathways. mdpi.comresearchgate.net

The table below outlines the roles of various NMR experiments in the study of this compound.

| NMR Experiment | Purpose in this compound Research |

| ¹H NMR | Provides information on the number and type of hydrogen atoms, their chemical environment, and neighboring protons. nih.gov |

| ¹³C NMR | Determines the number and type of carbon atoms in the molecular skeleton. core.ac.uk |

| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. core.ac.uk |

| COSY | Identifies proton-proton couplings within a spin system, helping to piece together molecular fragments. core.ac.uk |

| HSQC/HMQC | Correlates directly bonded proton and carbon atoms. core.ac.uk |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting fragments and identifying quaternary carbons. core.ac.uk |

| NOESY/ROESY | Provides information about the spatial proximity of atoms, which is essential for determining stereochemistry. |

| qNMR | Accurately quantifies the amount of this compound or its precursors in an extract or reaction mixture. nih.gov |

LC-MS/MS and GC-MS for Trace Analysis and Targeted Metabolomics

High-Throughput Screening Methodologies for the Discovery and Characterization of this compound and its Derivatives

High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds to identify those that modulate a specific biological target. This methodology is fundamental in the early stages of drug discovery for rapidly identifying "hits" from large chemical libraries. nih.gov HTS assays are typically performed in microtiter plates (e.g., 96 or 384-well formats) and rely on sensitive detection methods like fluorescence or luminescence.

In the context of this compound, HTS could be employed to screen libraries of natural product extracts or synthetic derivatives to discover molecules with enhanced or novel biological activities. For example, a high-throughput in vitro screen was successfully used to analyze extracts from Gyrocarpus jacquinii, a plant in the Hernandiaceae family. This screen identified the bisbenzylisoquinoline alkaloid pheanthine (B72073) as an inducer of C/EBPα expression in tumor cells. A similar approach could be designed to search for derivatives of this compound that modulate a specific therapeutic target. Furthermore, an in-house library of 62 isoquinoline alkaloids was screened using a fluorescence-based assay to identify new blockers of voltage-gated Na+ channels, demonstrating the applicability of HTS for this class of compounds.

Development of Specialized Bioanalytical Assays for Mechanistic Investigations of this compound

Specialized bioanalytical assays are crucial for understanding the mechanism of action of a bioactive compound. These assays are designed to measure the interaction of a compound with its biological target or to quantify its effect on a specific cellular pathway.

For an alkaloid like this compound, a variety of bioassays could be developed depending on the therapeutic area of interest. For example, the immunosuppressive activity of alkaloids, including 6aR-3-methoxy-hernandalinol, has been evaluated by their inhibitory activity on concanavalin (B7782731) A-stimulated splenocyte proliferation. rsc.org Other isoquinoline alkaloids have been tested for their cytotoxic activity against cancer cell lines using assays like the MTT cell viability assay.

To investigate specific mechanisms, more targeted assays are required. For instance, if this compound were hypothesized to interact with a particular enzyme, an inhibition assay could be developed to measure changes in enzyme activity in the presence of the compound. If it were thought to affect ion channels, electrophysiological techniques or fluorescence-based assays using voltage-sensor probes could be employed. The development of such specialized assays is pivotal for moving from an initial "hit" discovered in a screening campaign to a well-characterized lead compound with a defined mechanism of action.

Future Directions and Emerging Research Avenues for Hernandalinol

The unique chemical architecture and biological activities of hernandalinol have positioned it as a compound of significant scientific interest. To unlock its full therapeutic potential, future research must embrace cutting-edge technologies and collaborative, multidisciplinary approaches. This section outlines key emerging research avenues that promise to deepen our understanding of this compound and accelerate its development from a laboratory curiosity to a clinically relevant molecule.

Q & A

Q. How can multi-omics data be synthesized to clarify this compound’s polypharmacology?

- Methodological Answer :

- Network Pharmacology : Construct compound-target-disease networks using Cytoscape.

- Machine Learning : Train random forest models on transcriptomic datasets to predict off-target effects.

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify consensus pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.